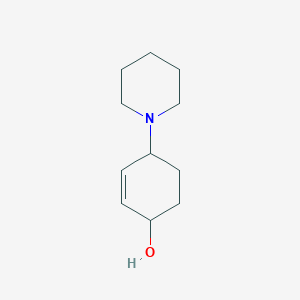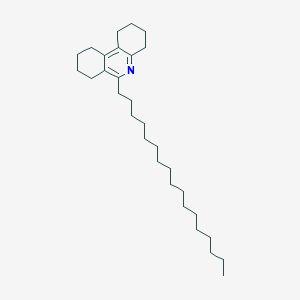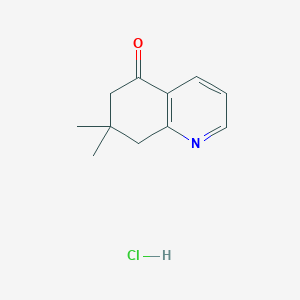
2,2',4,4',6,6'-Hexamethoxy-3,3',5,5'-tetranitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl is a complex organic compound characterized by its biphenyl structure with multiple methoxy and nitro substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The methoxy groups are introduced through methylation reactions, while the nitro groups are added via nitration reactions. Specific conditions such as temperature, solvents, and catalysts are crucial to ensure the desired substitution pattern and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups act as deactivating groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the nitro groups results in amines.
Aplicaciones Científicas De Investigación
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl involves its interaction with molecular targets and pathways. The nitro groups can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can modulate various biological processes and pathways, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,3,3’,4,4’,5,5’,6-Nonachlorobiphenyl: A chlorinated biphenyl with different substituents, used in environmental studies.
3’,4’,5,6,7,8-Hexamethoxyflavone: A flavone derivative with methoxy groups, studied for its biological activity.
Uniqueness
2,2’,4,4’,6,6’-Hexamethoxy-3,3’,5,5’-tetranitro-1,1’-biphenyl is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
62559-48-2 |
|---|---|
Fórmula molecular |
C18H18N4O14 |
Peso molecular |
514.4 g/mol |
Nombre IUPAC |
1,3,5-trimethoxy-2,4-dinitro-6-(2,4,6-trimethoxy-3,5-dinitrophenyl)benzene |
InChI |
InChI=1S/C18H18N4O14/c1-31-13-7(14(32-2)10(20(25)26)17(35-5)9(13)19(23)24)8-15(33-3)11(21(27)28)18(36-6)12(22(29)30)16(8)34-4/h1-6H3 |
Clave InChI |
QGIJCGFQJRTCMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1[N+](=O)[O-])OC)[N+](=O)[O-])OC)C2=C(C(=C(C(=C2OC)[N+](=O)[O-])OC)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-2-[(methylsulfanyl)methyl]quinazoline](/img/structure/B14512351.png)


![Propan-2-yl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14512371.png)
![Ethyl 2-chloro-2-[(E)-(4-methylphenyl)diazenyl]propanoate](/img/structure/B14512372.png)


![1-{[3-(Triethylgermyl)prop-2-en-1-yl]oxy}ethan-1-ol](/img/structure/B14512381.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14512388.png)
![4-Methoxy-3-{[4-(2-methylpropoxy)phenyl]methyl}-4-oxobutanoate](/img/structure/B14512401.png)



